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molecular formula C10H20Cl2N3O5P B8306161 Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide CAS No. 81733-39-3

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide

Cat. No. B8306161
M. Wt: 364.16 g/mol
InChI Key: GXQYBHAYSMUIRE-UHFFFAOYSA-N
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Patent
US04618692

Procedure details

550 mg (2 mmol) of 4-hydroxycyclophosphamide and 210 mg (2 mmol) of ethylhydroxycarbamate (hydroxyurethane) are dissolved in 5 ml of dry methylenechloride free of alcohol. A catalytic amount of trichloroacetic acid and molecular sieve 4 A are added thereto. The reaction mixture is allowed to stand at -25° C. for 3 days. Thereafter, the molecular sieve is separated and washed once with a diluted solution of NaHCO3. The methylenechloride phase is dried over sodium sulfate and part of the solvent is evaporated in a vacuum and thereafter diluted with ether. After standing for 20 hours at -25° C., the separated crystals are filtered off, washed and dried.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:7]([OH:8])[NH:6][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[O:3][CH2:2]1.[CH2:16]([O:18][C:19](=[O:22])[NH:20]O)[CH3:17].ClC(Cl)(Cl)C(O)=O>C(Cl)Cl>[CH2:16]([O:18][C:19](=[O:22])[NH:20][O:8][CH:7]1[CH2:1][CH2:2][O:3][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[NH:6]1)[CH3:17]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C1COP(=O)(NC1O)N(CCCl)CCCl
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)OC(NO)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the molecular sieve is separated
WASH
Type
WASH
Details
washed once with a diluted solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylenechloride phase is dried over sodium sulfate and part of the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated in a vacuum
ADDITION
Type
ADDITION
Details
diluted with ether
WAIT
Type
WAIT
Details
After standing for 20 hours at -25° C.
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the separated crystals are filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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